molecular formula C17H22Cl3NO2 B3152449 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride CAS No. 73631-15-9

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Cat. No. B3152449
CAS RN: 73631-15-9
M. Wt: 378.7 g/mol
InChI Key: AOFMNWVSCUSCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, also known as BNIP, is a compound that has gained significant attention in the field of cancer research. It is a synthetic molecule that has been found to have anti-tumor properties, making it a promising candidate for cancer treatment. The purpose of

Mechanism of Action

The exact mechanism of action of 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is not fully understood. However, it has been suggested that 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride may alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression. Additionally, 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been found to induce apoptosis in cancer cells, which is an important mechanism for cancer treatment. Furthermore, 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been found to inhibit the growth and invasion of cancer cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is its anti-tumor properties, which make it a promising candidate for cancer treatment. Additionally, the synthesis method for 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is relatively simple and efficient. However, there are also limitations to using 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride in lab experiments. For example, the exact mechanism of action of 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is not fully understood, which can make it difficult to optimize its use in cancer treatment. Furthermore, the toxicity and pharmacokinetics of 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride have not been fully characterized, which can limit its use in clinical trials.

Future Directions

There are several future directions for research on 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride. One direction is to further investigate the mechanism of action of 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, which can help to optimize its use in cancer treatment. Additionally, more research is needed to fully characterize the toxicity and pharmacokinetics of 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, which can help to determine its safety and efficacy in clinical trials. Furthermore, there is a need for more studies on the potential use of 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride in combination with other anti-cancer agents, which can enhance its anti-tumor properties. Overall, 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has the potential to be a promising candidate for cancer treatment, and further research is needed to fully explore its therapeutic potential.

Scientific Research Applications

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been extensively studied for its anti-tumor properties. Several research studies have demonstrated that 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride inhibits the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been found to induce apoptosis (programmed cell death) in cancer cells, which is an important mechanism for cancer treatment.

properties

IUPAC Name

1-[bis(2-chloroethyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO2.ClH/c18-8-10-20(11-9-19)12-15(21)13-22-17-7-3-5-14-4-1-2-6-16(14)17;/h1-7,15,21H,8-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFMNWVSCUSCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN(CCCl)CCCl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610903
Record name 1-[Bis(2-chloroethyl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

CAS RN

73631-15-9
Record name 2-Propanol, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[Bis(2-chloroethyl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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